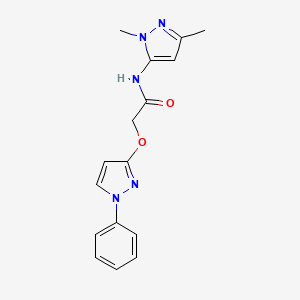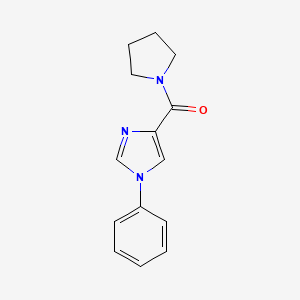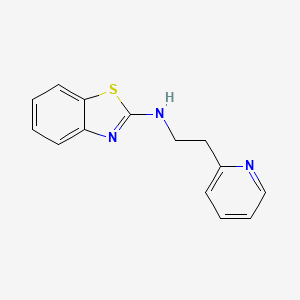![molecular formula C16H17NO4 B6627341 N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine, commonly referred to as MPGL or NPS-2143, is a selective antagonist of the calcium-sensing receptor (CaSR). It was first synthesized in 2006 by a team of researchers at NPS Pharmaceuticals, Inc., and has since been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism of Action
The calcium-sensing receptor (N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine) is a G-protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidney, and bone. It plays a crucial role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and modulating the release of parathyroid hormone and other calcium-regulating hormones. MPGL acts as a selective antagonist of the N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine, blocking its activation by extracellular calcium and thereby reducing the release of parathyroid hormone and other calcium-regulating hormones.
Biochemical and Physiological Effects:
MPGL has been shown to have several biochemical and physiological effects, including reducing the levels of parathyroid hormone and other calcium-regulating hormones, increasing bone mineral density, reducing bone resorption, and inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects and to improve glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPGL is its selectivity for the N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine, which allows for targeted modulation of calcium homeostasis without affecting other physiological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer at high doses. Additionally, its effects may be influenced by factors such as age, gender, and genetic background, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on MPGL, including:
1. Investigating its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders.
2. Developing more effective methods for administering MPGL, such as nanoparticle-based drug delivery systems.
3. Exploring its potential as a diagnostic tool for calcium-related disorders.
4. Investigating its effects on other physiological processes, such as immune function and neurotransmitter release.
5. Identifying novel N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine antagonists with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of MPGL involves a series of chemical reactions starting with the reaction of 6-methoxy-2-naphthylacetonitrile with ethyl bromoacetate to form ethyl 2-(6-methoxy-2-naphthyl)acetoacetate. This compound is then reacted with glycine in the presence of a base to yield MPGL.
Scientific Research Applications
MPGL has been studied extensively for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, MPGL has been shown to increase bone mineral density and reduce bone resorption, thereby reducing the risk of fractures. In hyperparathyroidism, MPGL has been shown to reduce the levels of parathyroid hormone, which is responsible for the excessive release of calcium from bones. In cancer, MPGL has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(16(20)17-9-15(18)19)11-3-4-13-8-14(21-2)6-5-12(13)7-11/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDZYJGZCXWCX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B6627260.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6627263.png)


![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)


![1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)
![3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B6627305.png)


![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)

